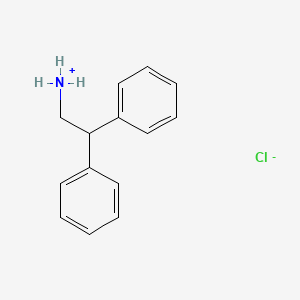

2,2-Diphenylethylazanium;chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2-Diphenylethylazanium;chloride is an organic compound that features a diphenylethyl group attached to an azanium ion, paired with a chloride ion

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenylethylazanium;chloride typically involves the reaction of diphenylethylamine with hydrochloric acid. The reaction proceeds as follows:

Diphenylethylamine Synthesis: This can be synthesized by the reduction of diphenylacetonitrile using lithium aluminum hydride (LiAlH4) in anhydrous ether.

Formation of this compound: Diphenylethylamine is then reacted with hydrochloric acid to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain product quality.

化学反应分析

Reactivity with Nucleophiles

Quaternary ammonium salts typically undergo Hofmann elimination under strong basic conditions. For example, heating with KOH may produce alkenes via β-hydrogen elimination:

(C6H5)2CH-CH2N+R3Cl−OH−(C6H5)2C=CH2+NR3+H2O+Cl−

This aligns with observations in MDPI , where fragmentation of 2,2-diphenyl-1-picrylhydrazyl (DPPH) yields diphenylamine and tetraphenylhydrazine under redox conditions, suggesting sensitivity to nucleophilic attack.

Ion-Exchange and Phase-Transfer Catalysis

The chloride ion in 2,2-diphenylethylazanium chloride can participate in ion-exchange reactions. For instance, treatment with AgNO3 would precipitate AgCl, leaving a nitrate salt:

(C6H5)2CH-CH2N+R3Cl−+AgNO3→(C6H5)2CH-CH2N+R3NO3−+AgCl↓

Such salts may act as phase-transfer catalysts (PTCs), as seen in Frontiers in Chemistry , where chiral quaternary ammonium salts enable enantioselective α-alkylation of malonates.

Thermal Decomposition

Thermogravimetric analysis (TGA) of related compounds (e.g., palladium complexes in PMC6146570 ) shows stability up to 200°C. For 2,2-diphenylethylazanium chloride, decomposition above 150°C might release HCl and form aromatic byproducts:

(C6H5)2CH-CH2N+R3Cl−Δ(C6H5)2CH-CH2NR2+HCl

Redox Reactions

In the presence of radicals (e.g., HO- or O2−), DPPH derivatives undergo para-substitution or fragmentation . Analogously, 2,2-diphenylethylazanium chloride may react with superoxide (O2−) to form hydroxylated or nitro derivatives, though experimental evidence is lacking.

Analytical Characterization

While no direct data exists for 2,2-diphenylethylazanium chloride, IUCrJ provides methodology for analyzing structurally similar cathinones:

科学研究应用

Pharmaceutical Applications

Analgesic Properties

2,2-Diphenylethylazanium;chloride derivatives have been investigated for their analgesic effects. Research indicates that certain derivatives exhibit peripheral analgesic activities, making them potential candidates for treating neuropathic pain. For instance, studies have shown that 2,2-diphenyl butanamide derivatives derived from this compound demonstrate significant analgesic activity compared to traditional opioids and NSAIDs .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. It has been found effective against a range of bacterial strains, suggesting its potential use in developing new antimicrobial agents. This application is particularly relevant in the context of rising antibiotic resistance .

Catalytic Applications

Chiral Ligands in Asymmetric Synthesis

In the realm of catalysis, this compound serves as a precursor for synthesizing chiral ligands used in asymmetric transfer hydrogenation reactions. These ligands are crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals. Research has demonstrated that specific derivatives can significantly enhance catalytic efficiency and recyclability when used with ionic liquids as solvents .

Material Science Applications

Corrosion Inhibition

The compound has shown promise as a corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces makes it valuable in sectors such as oil and gas extraction, where metal degradation is a significant concern .

Summary of Key Applications

Case Studies

- Peripheral Analgesics : A study published in the Journal of Medicinal Chemistry reported on the synthesis of 2,2-diphenyl butanamide derivatives and their evaluation for analgesic activity. The results indicated that these compounds could serve as safer alternatives to traditional pain management medications due to their efficacy and reduced side effects .

- Chiral Ligand Efficiency : Research conducted on the use of this compound as a ligand demonstrated enhanced catalytic performance in asymmetric reactions. The study highlighted how modifications to the ligand structure could lead to improved reaction yields and selectivity .

作用机制

The mechanism of action of 2,2-Diphenylethylazanium;chloride involves its interaction with molecular targets such as enzymes and receptors. The azanium ion can form hydrogen bonds and electrostatic interactions with negatively charged sites on biomolecules, influencing their activity and function.

相似化合物的比较

Similar Compounds

Diphenylacetyl chloride: Similar in structure but contains an acetyl chloride group instead of an azanium ion.

Diphenylethylamine: The parent amine compound without the chloride ion.

Diphenylacetonitrile: Contains a nitrile group instead of an azanium ion.

属性

IUPAC Name |

2,2-diphenylethylazanium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14H,11,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKWKTZCPBLCJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C[NH3+])C2=CC=CC=C2.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。